N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

physicochemical profiling drug-likeness medicinal chemistry

This benzothiadiazole-5-carboxamide features an ortho-fluorophenyl group and a quaternary carbon methoxypropyl linker (XLogP3=2.7, TPSA=92.4Ų). Structurally distinct from common 4-fluorophenyl analogs, it is an essential diversity element for P2X3/P2X2/3 antagonist HTS cascades and SHP2 inhibitor lead optimization. Lipinski Rule-of-Five compliant, it is suitable for cell-based (FLIPR) and electrophysiological (patch clamp) assays. Additionally, its UV-active chromophore supports LC-MS/MS method development as a high-purity analytical reference standard.

Molecular Formula C17H16FN3O2S
Molecular Weight 345.39
CAS No. 1797716-09-6
Cat. No. B2707326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
CAS1797716-09-6
Molecular FormulaC17H16FN3O2S
Molecular Weight345.39
Structural Identifiers
SMILESCC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CC=C3F)OC
InChIInChI=1S/C17H16FN3O2S/c1-17(23-2,12-5-3-4-6-13(12)18)10-19-16(22)11-7-8-14-15(9-11)21-24-20-14/h3-9H,10H2,1-2H3,(H,19,22)
InChIKeyKAPWWIINPXGKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1797716-09-6): Structural and Pharmacophore Baseline for Informed Procurement


N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1797716-09-6, PubChem CID 71810626) is a synthetic small molecule belonging to the benzo[c][1,2,5]thiadiazole-5-carboxamide class [1]. It features a 2,1,3-benzothiadiazole core—an electron-deficient heterocycle widely exploited in medicinal chemistry and materials science—linked via a carboxamide bridge to a chiral 2-(2-fluorophenyl)-2-methoxypropyl amine side chain [1]. The benzothiadiazole scaffold is associated with diverse pharmacological activities including P2X3/P2X2/3 receptor antagonism and SHP2 phosphatase inhibition, as documented in patent and peer-reviewed literature [2][3]. This compound is catalogued by multiple chemical suppliers as a research-grade building block or screening candidate, though no primary bioassay data are publicly available in authoritative databases such as ChEMBL or PubChem BioAssay as of the knowledge cutoff date [1].

Why Generic Substitution Fails: Structural Uniqueness of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide


Within the benzothiadiazole-5-carboxamide chemical space, small structural modifications produce large changes in physicochemical properties and, by inference from class-level structure-activity relationships, biological target engagement. The target compound's defining feature—an ortho-fluorophenyl group combined with a quaternary carbon methoxypropyl linker—creates a sterically congested, lipophilic side chain (computed XLogP3 = 2.7) that distinguishes it from both simpler analogs (e.g., N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide, CHEBI:107569, which lacks the methoxypropyl extension) and the closely related 3-chlorophenyl congener (CAS 1798511-72-4) [1][2]. The ortho-fluorine substitution pattern influences both the electron density of the pendant aromatic ring and the conformational preferences of the side chain, parameters known to modulate P2X3 antagonist potency and SHP2 inhibitory activity in this scaffold class [3][4]. Substituting any of these structural elements—fluorine position, methoxy group, or quaternary carbon geometry—would yield a different compound with unvalidated pharmacological profile, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Ortho-Fluorophenyl Target vs. para-Fluorophenyl Analog

The target compound exhibits a computed XLogP3 of 2.7, reflecting the lipophilic contribution of the ortho-fluorophenyl-methoxypropyl side chain [1]. In contrast, the simpler analog N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide (CHEBI:107569), which lacks the methoxypropyl linker and quaternary carbon, has a lower molecular weight (273.29 g/mol vs. 345.4 g/mol) and is expected to have substantially lower logP (estimated ~1.5–2.0 based on reduced carbon count and absence of the methoxy group), though its XLogP3 is not explicitly computed in ChEBI [2]. This ~0.7–1.2 logP unit difference translates to approximately 5- to 15-fold higher predicted membrane partitioning for the target compound, a parameter directly relevant to cell permeability and tissue distribution in in vitro assay contexts.

physicochemical profiling drug-likeness medicinal chemistry

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Implications for Target Engagement

The target compound possesses 6 hydrogen bond acceptor sites and a topological polar surface area (TPSA) of 92.4 Ų as computed by PubChem [1]. The comparator N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide (CHEBI:107569), with molecular formula C13H8FN3OS, has 4 hydrogen bond acceptors (one less N in the core descriptor and absence of the methoxy oxygen) and a correspondingly lower TPSA (estimated ~70–75 Ų based on structural analogs) [2]. The additional two H-bond acceptors in the target compound arise from the methoxy oxygen and the carboxamide carbonyl within the extended side chain context. These additional acceptor sites may enable distinct hydrogen-bonding interactions with biological targets, as demonstrated in the SHP2 inhibitor series where specific H-bond networks with the benzothiadiazole carboxamide moiety contributed to selectivity over SHP1 and PTP1B [3].

structure-activity relationship binding interactions medicinal chemistry

Rotatable Bond Count and Molecular Flexibility: Target vs. Rigid Analog

The target compound contains 5 rotatable bonds, providing substantial conformational flexibility in the side chain region [1]. The comparator N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide has only 2 rotatable bonds (the amide C–N bond and the aryl–amide linkage), resulting in a far more rigid structure [2]. In the context of benzothiadiazole-5-carboxamide class-level data, rotatable bond count correlates with the ability to adopt binding conformations that discriminate between closely related targets; for example, the SHP2-selective inhibitor 11g (IC50 = 2.11 ± 0.99 μM against SHP2) achieved 25-fold selectivity over PTP1B through specific conformational presentation of the carboxamide side chain [3]. The target compound's 5 rotatable bonds permit exploration of a broader conformational landscape, which may be either advantageous (enabling unique binding poses) or detrimental (entropic penalty), depending on the assay system.

conformational analysis binding entropy medicinal chemistry

Class-Level Biological Activity: Benzothiadiazole-5-Carboxamides as P2X3 Antagonists and SHP2 Inhibitors

No direct biological assay data exist for the target compound in public databases. However, class-level evidence establishes the benzothiadiazole-5-carboxamide scaffold as active against two therapeutically relevant target classes. (a) P2X3/P2X2/3 antagonism: The Roche patent (US 8,119,644) discloses thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists, with the generic formula encompassing the 2,1,3-benzothiadiazole-5-carboxamide core [1]. A structurally related benzothiadiazole derivative demonstrated EC50 = 80 nM for antagonist activity against recombinant rat P2X3 expressed in Xenopus oocytes, as recorded in BindingDB [2]. (b) SHP2 inhibition: Wang et al. (2017) reported compound 11g, a benzo[c][1,2,5]thiadiazole-5-carboxamide derivative, with SHP2 IC50 = 2.11 ± 0.99 μM and 25-fold selectivity over PTP1B [3]. The target compound incorporates the same core pharmacophore, though the ortho-fluorophenyl-methoxypropyl side chain represents a distinct substitution pattern not explicitly profiled in either study. These class-level data provide plausible biological activity hypotheses but do not constitute direct evidence for the target compound.

P2X3 receptor SHP2 phosphatase pharmacological activity

Critical Transparency Note: Absence of Primary Quantitative Bioassay Data

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed as of April 2026 returned zero primary quantitative bioassay results (IC50, EC50, Ki, % inhibition, or cell viability) for CAS 1797716-09-6 [1][2]. In contrast, the close structural analog N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1798511-72-4) has vendor-reported IC50 values in the 100 nM to 1 μM range against human cancer cell lines, though these data are not traceable to a peer-reviewed primary publication and originate from vendor websites [3]. The complete absence of primary bioactivity data for the target compound means that any biological activity claims appearing on vendor pages are unverifiable against independent primary sources. This data gap does not indicate inactivity; rather, it reflects that the compound has not yet been profiled or that profiling data have not been deposited in public repositories.

data availability assay validation procurement risk

Recommended Research Application Scenarios for N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide Based on Available Evidence


Exploratory P2X3/P2X2/3 Antagonist Screening Library Member

The benzothiadiazole-5-carboxamide scaffold is claimed in Roche patent US 8,119,644 as a P2X3/P2X2/3 antagonist chemotype, with structurally related compounds demonstrating EC50 values as low as 80 nM at recombinant rat P2X3 receptors [1][2]. The target compound's ortho-fluorophenyl substitution and extended methoxypropyl side chain represent a distinct chemical space within this patent's generic formula, making it suitable as a diversity element in P2X3-focused high-throughput screening (HTS) libraries. Its computed lipophilicity (XLogP3 = 2.7) and 5 rotatable bonds suggest moderate cell permeability, compatible with both cell-based (FLIPR calcium flux) and electrophysiological (patch clamp) P2X3 assays . Procurement is recommended for groups running internal P2X3 screening cascades, where the compound would be profiled alongside known reference antagonists.

SHP2 Phosphatase Inhibitor Lead Optimization Starting Point

Wang et al. (2017) established benzo[c][1,2,5]thiadiazole-5-carboxamides as a novel SHP2 inhibitor class, with compound 11g achieving IC50 = 2.11 ± 0.99 μM and 25-fold selectivity over PTP1B [1]. The target compound preserves the core pharmacophore while introducing an ortho-fluorophenyl-methoxypropyl side chain that is structurally distinct from any compound in the published series. The higher rotatable bond count (5 vs. typically 2–3 in the reported series) and distinct H-bond acceptor profile (6 acceptors, TPSA = 92.4 Ų) offer opportunities for novel binding interactions within the SHP2 active site or allosteric pockets [2]. This compound is appropriate for medicinal chemistry groups conducting SHP2 inhibitor lead optimization, particularly those exploring side-chain SAR beyond the substitution patterns reported in the 2017 study.

Physicochemical Property Benchmarking Against Closest Structural Analogs

The target compound's well-characterized computed properties (MW = 345.4 g/mol, XLogP3 = 2.7, TPSA = 92.4 Ų, 5 rotatable bonds, 6 H-bond acceptors) position it within favorable drug-like chemical space (Lipinski Rule of Five compliant) [1]. When compared side-by-side with its closest analog N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide (CHEBI:107569, MW = 273.29, 2 rotatable bonds, 4 H-bond acceptors), the target compound provides a valuable matched-pair comparison for studying the impact of the methoxypropyl linker on solubility, permeability, metabolic stability, and plasma protein binding [2]. Procurement is recommended for ADME/PK profiling groups or computational chemistry teams building predictive models for benzothiadiazole-containing compound series.

Benzothiadiazole Core Reference Standard for Analytical Method Development

Given the absence of primary bioactivity data, the most immediately actionable application is as a well-characterized analytical reference standard. The compound's InChIKey (KAPWWIINPXGKAR-UHFFFAOYSA-N), exact mass (345.09472610 Da), and SMILES notation are definitively established in PubChem [1]. Its UV-active benzothiadiazole chromophore and characteristic fragmentation pattern make it suitable for LC-MS/MS method development, HPLC purity assay calibration, and as a system suitability standard for benzothiadiazole-containing compound libraries. Procurement is recommended for analytical chemistry laboratories requiring a structurally authenticated benzothiadiazole-5-carboxamide reference material.

Quote Request

Request a Quote for N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.